![molecular formula C6H6N2O3 B11771123 1-(4-nitro-1H-pyrrol-3-yl)ethanone](/img/structure/B11771123.png)
1-(4-nitro-1H-pyrrol-3-yl)ethanone
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Overview
Description
1-(4-Nitro-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. The compound is characterized by the presence of a nitro group at the 4-position and an ethanone group at the 1-position of the pyrrole ring .
Preparation Methods
The synthesis of 1-(4-nitro-1H-pyrrol-3-yl)ethanone typically involves nitration of a pyrrole derivative followed by acylation. One common method includes the nitration of 1H-pyrrole-3-carboxylic acid, followed by reduction and subsequent acylation to introduce the ethanone group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels, and the use of specific catalysts .
Chemical Reactions Analysis
1-(4-Nitro-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 1-(4-amino-1H-pyrrol-3-yl)ethanone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted pyrrole compounds .
Scientific Research Applications
1-(4-Nitro-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-nitro-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Nitro-1H-pyrrol-3-yl)ethanone can be compared with other nitro-substituted pyrrole derivatives, such as:
1-(4-Amino-1H-pyrrol-3-yl)ethanone: Similar structure but with an amino group instead of a nitro group.
1-(4-Methyl-1H-pyrrol-3-yl)ethanone: Contains a methyl group at the 4-position instead of a nitro group.
1-(4-Bromo-1H-pyrrol-3-yl)ethanone: Contains a bromo group at the 4-position instead of a nitro group
Biological Activity
1-(4-nitro-1H-pyrrol-3-yl)ethanone is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound features a nitro group attached to a pyrrole ring, which is known to influence its reactivity and biological interactions. The compound can undergo various chemical transformations, including reduction and substitution reactions, which are pivotal for its biological activity.
The biological effects of this compound are primarily attributed to the nitro group, which can be reduced to form reactive intermediates. These intermediates may interact with cellular components, leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cells, contributing to cytotoxic effects against cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens. The compound demonstrated comparable or superior activity compared to established antibiotics .
Anticancer Activity
This compound has shown promising anticancer properties in several studies. Notably:
- Cell Line Studies : It was tested against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). Results indicated significant inhibition of cell proliferation and induction of apoptosis .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 12.5 | Induction of apoptosis via ROS generation |
MCF7 | 15.0 | Cell cycle arrest and apoptosis |
Case Studies
A case study involving the compound's application in cancer therapy revealed that treatment with this compound resulted in:
- Inhibition of Tumor Growth : In vivo models showed a reduction in tumor size when treated with the compound.
- Enhanced Efficacy : When combined with other chemotherapeutic agents, it exhibited synergistic effects, enhancing overall treatment efficacy .
ADMET Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound suggests favorable pharmacokinetic properties:
Parameter | Value |
---|---|
Oral Bioavailability | High (estimated >70%) |
Blood-Brain Barrier Penetration | Moderate |
Toxicity Level | Low to moderate |
Properties
Molecular Formula |
C6H6N2O3 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-(4-nitro-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3/c1-4(9)5-2-7-3-6(5)8(10)11/h2-3,7H,1H3 |
InChI Key |
CKDHKICODUBLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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